Research suggests that 5-Fluoro-2-nitrophenol may play a role in the development of new therapies, particularly those targeting angiogenesis, the formation of new blood vessels.
5-Fluoro-2-nitrophenol is an organic compound with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol. It appears as a solid that can range in color from white to yellow to orange, depending on purity and form. The compound is known for its unique chemical properties, including a melting point of approximately 33 to 35 °C and a boiling point of about 260 °C under standard atmospheric conditions . It is classified as harmful if swallowed, inhaled, or in contact with skin, necessitating careful handling and storage under inert gas to prevent degradation .
5-F-2-NP itself does not possess a well-defined mechanism of action in biological systems. However, its chemical properties make it a potentially useful precursor for the synthesis of more complex molecules with specific biological activities. For instance, research has explored its use in creating novel heterocyclic compounds with potential as angiogenesis inhibitors [].
5-F-2-NP is considered a hazardous material. It can cause irritation to skin, eyes, and respiratory tract upon contact or inhalation []. The nitro group makes it a potential fire hazard. Specific data on its toxicity is limited, but standard laboratory safety practices should be followed when handling it.
These reactions are significant for synthesizing more complex organic molecules and studying reaction mechanisms .
Research indicates that 5-fluoro-2-nitrophenol exhibits biological activity that may include:
Further investigations are needed to fully elucidate its biological effects and potential therapeutic applications .
The synthesis of 5-fluoro-2-nitrophenol typically involves the following steps:
5-Fluoro-2-nitrophenol is utilized in various fields:
The compound's unique characteristics make it a valuable component in research and industrial applications .
Several compounds share structural similarities with 5-fluoro-2-nitrophenol, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Nitrophenol | C₆H₄N₁O₃ | More soluble in water; lacks fluorine substitution |
4-Fluoro-2-nitrophenol | C₆H₄FNO₃ | Fluorine at the para position affects reactivity |
3-Nitroaniline | C₆H₄N₂O₂ | Amino group changes biological activity significantly |
The presence of both a nitro and a fluoro group at specific positions on the aromatic ring confers unique reactivity and biological properties not found in its analogs. This combination can influence both chemical behavior and potential applications, making it distinct among similar compounds .
Irritant